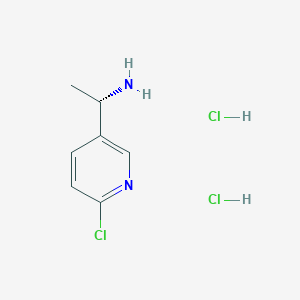

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: is a chemical compound with the molecular formula C7H11Cl3N2 and a molecular weight of 229.53 g/mol . It is a derivative of pyridine, featuring a chlorine atom at the 6-position of the pyridine ring and an ethan-1-amine group attached to the 3-position. This compound is commonly used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

Chlorination Reaction: The synthesis of this compound typically begins with the chlorination of pyridine derivatives. This involves reacting pyridine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Amination Reaction: The chlorinated pyridine is then subjected to an amination reaction, where an amine group is introduced to the molecule. This can be achieved using ammonia or an amine source under specific reaction conditions, such as elevated temperature and pressure.

Dihydrochloride Formation: Finally, the resulting amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds, such as (S)-1-(6-Chloropyridin-3-yl)ethanone.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under reflux conditions.

Major Products Formed:

Oxidation Products: (S)-1-(6-Chloropyridin-3-yl)ethanone

Reduction Products: (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine

Substitution Products: Various substituted pyridine derivatives

Applications De Recherche Scientifique

Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is in the modulation of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds targeting nAChRs can be effective in treating various central nervous system disorders, including depression and anxiety disorders. The compound has shown potential as a selective antagonist at the α4β2-nAChR subtype, which is implicated in mood regulation .

Antidepressant Development

The compound has been investigated in the context of developing novel antidepressants. In preclinical studies, it demonstrated anxiolytic and antidepressant-like effects in animal models, outperforming traditional treatments such as racemic mecamylamine. These effects were attributed to its ability to selectively inhibit α4β2-nAChRs, suggesting a potential pathway for therapeutic efficacy .

Data Table: Summary of Pharmacological Studies

Case Study 1: Efficacy in Animal Models

In a series of behavioral tests involving forced swim and social interaction assays, this compound exhibited significant antidepressant-like effects compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an effective treatment option for major depressive disorder (MDD) when used alone or as an adjunct therapy .

Case Study 2: Safety Profile Analysis

In toxicity studies across various animal models, this compound demonstrated a favorable safety profile. It was well-tolerated in both acute and chronic exposure scenarios, indicating its viability for further development in clinical settings .

Mécanisme D'action

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: is similar to other pyridine derivatives, such as 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol its unique structural features, such as the specific placement of the chlorine atom and the ethan-1-amine group, distinguish it from these compounds

Comparaison Avec Des Composés Similaires

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol

Activité Biologique

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a chlorine atom, which may enhance its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H9ClN2·2HCl

- Molecular Weight : 210.56 g/mol

- Structure : The compound consists of an ethanamine backbone with a 6-chloropyridine substituent, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been suggested that the compound may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various central nervous system disorders .

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Similar compounds have shown potential in treating depressive disorders by modulating nAChR activity .

- Neuroprotective Properties : The compound may offer neuroprotection through its action on cholinergic pathways, which are crucial for cognitive function and memory .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for predicting the biological activity of this compound. Compounds with similar structures have been evaluated for their pharmacological properties, leading to insights regarding functional groups that enhance efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Nicotinic Receptor Modulation : A study demonstrated that compounds targeting α4β2-nAChRs exhibited significant antidepressant-like effects in animal models. The modulation of these receptors was linked to behavioral improvements in forced swim tests and social interaction assays .

- Toxicity and Safety Profiles : In preclinical evaluations, compounds similar to this compound were found to have acceptable safety profiles across various animal models, including mice and rats. This suggests a favorable pharmacokinetic profile for further therapeutic development.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | More complex structure with additional functional groups | Potentially versatile in biological applications |

| 3-Cyanopyridines | Shares pyridine core but differs in substituents | Varies significantly in chemical reactivity and biological activity |

Propriétés

IUPAC Name |

(1S)-1-(6-chloropyridin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWIEMNNGWWHTM-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)Cl)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.